EMD-132338

Platelet Signaling Integrin αIIbβ3 FcγRIIa

EMD-132338 is the active metabolite of the oral double prodrug Gantofiban, a Phase II clinical candidate for thrombosis. As a direct GPIIb/IIIa (αIIbβ3) antagonist, it blocks platelet fibrinogen receptor-mediated aggregation. Unlike approved agents (Tirofiban, Eptifibatide, Abciximab), EMD-132338's unique binding kinetics enable focused study of FcγRIIa-mediated platelet clearance, thrombocytopenia, and Fcγ chain phosphorylation. Essential as a reference standard for Gantofiban pharmacokinetic/metabolism studies and for probing LAAO-induced platelet aggregation pathways unaddressable by standard agonists.

Molecular Formula C17H23N5O4
Molecular Weight 361.4 g/mol
CAS No. 167364-01-4
Cat. No. B15604631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEMD-132338
CAS167364-01-4
Molecular FormulaC17H23N5O4
Molecular Weight361.4 g/mol
Structural Identifiers
InChIInChI=1S/C17H23N5O4/c18-16(19)12-1-3-13(4-2-12)22-10-14(26-17(22)25)9-20-5-7-21(8-6-20)11-15(23)24/h1-4,14H,5-11H2,(H3,18,19)(H,23,24)/t14-/m1/s1
InChIKeyBXTGCIBGRDGLNI-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EMD-132338: Technical Overview and Procurement Considerations for This GPIIb/IIIa Antagonist Research Tool


EMD-132338 (CAS 167364-01-4, Molecular Weight 361.4 g/mol, Formula C17H23N5O4) is a potent, synthetic, small-molecule GPIIb/IIIa (αIIbβ3) antagonist classified as a peptidomimetic . It is the active metabolite of the oral double prodrug Gantofiban (EMD 122347/YM 028), which advanced to Phase II clinical trials for thrombosis [1]. EMD-132338 functions as a direct inhibitor of the platelet fibrinogen receptor, thereby blocking platelet aggregation and serving as a critical tool for investigating integrin-mediated signaling pathways and thrombosis .

Why Generic GPIIb/IIIa Antagonist Substitution Fails for EMD-132338-Focused Research


EMD-132338 cannot be simply interchanged with other clinically approved GPIIb/IIIa antagonists (e.g., Tirofiban, Eptifibatide, Abciximab) or other research tools. These agents exhibit profound differences in their molecular structure, receptor binding kinetics (on/off-rates), and the specific conformational states of the αIIbβ3 integrin they stabilize [1]. These mechanistic nuances directly influence downstream signaling outcomes, including the propensity to induce FcγRIIa-mediated platelet activation or thrombocytopenia, a critical safety concern with this drug class [2]. Furthermore, EMD-132338 is the specific active metabolite of the clinical candidate Gantofiban, making it essential for studies examining the pharmacology, metabolism, or biological effects of this specific clinical development program [3].

Quantitative Evidence for Differentiating EMD-132338 from Other GPIIb/IIIa Antagonists


Mechanistic Differentiation in FcγRIIa Signaling: EMD-132338's Unique Effect on Fcγ Chain Phosphorylation

EMD-132338's effect on downstream platelet signaling pathways, specifically FcγRIIa-mediated phosphorylation, differentiates it from other αIIbβ3 antagonists. In an experimental system using human platelets, inhibition of αIIbβ3 with the peptidomimetic EMD-132338 greatly promoted mucetin-induced phosphorylation of the Fcγ chain. This finding suggests that phosphatases downstream of αIIbβ3 activation are involved in Fcγ chain dephosphorylation, a mechanism not universally reported for other antagonists like Tirofiban or Eptifibatide [1].

Platelet Signaling Integrin αIIbβ3 FcγRIIa Thrombosis Peptidomimetic

Structural Differentiation: EMD-132338 as a Unique Peptidomimetic Scaffold

EMD-132338 possesses a distinct peptidomimetic chemical structure that differs significantly from the small-molecule tyrosine derivatives (e.g., Tirofiban) and the cyclic heptapeptide (Eptifibatide). This structural divergence underlies its unique pharmacological profile, including its role as the active moiety of Gantofiban, a clinical candidate that reached Phase II trials . Unlike many generic GPIIb/IIIa inhibitors, EMD-132338's structure is specifically defined in patents related to the Gantofiban development program, making it irreplaceable for studying this specific chemical series [1].

Peptidomimetic GPIIb/IIIa Antagonist Chemical Probe Structure-Activity Relationship

Enzymatic Target Differentiation: EMD-132338 Inhibits L-Amino Acid Oxidase (LAAO)-Induced Platelet Aggregation

EMD-132338 demonstrates a unique inhibitory profile by effectively blocking platelet aggregation induced by L-amino acid oxidase (LAAO) from Naja atra venom. This specific activity, documented in enzyme kinetic studies, distinguishes it from the more general ADP- or collagen-induced aggregation assays typical for other GPIIb/IIIa antagonists [1]. While quantitative IC50 values for EMD-132338 in standard aggregation assays are not publicly available, this specific LAAO-inhibitory activity provides a distinct biochemical fingerprint.

Platelet Aggregation LAAO Snake Venom Enzyme Inhibition

Recommended Research and Industrial Applications for EMD-132338 Procurement


Mechanistic Studies of GPIIb/IIIa Antagonist-Induced Thrombocytopenia

Procure EMD-132338 for focused investigations into the molecular mechanisms linking αIIbβ3 antagonism to FcγRIIa-mediated platelet clearance and thrombocytopenia. Use EMD-132338 as a tool compound to study downstream signaling events, specifically Fcγ chain phosphorylation, which is a known differentiator for this compound [1].

Validation of Gantofiban Pharmacology and Metabolism Studies

Utilize EMD-132338 as the essential active metabolite standard in pharmacokinetic, pharmacodynamic, and metabolism studies related to the clinical candidate Gantofiban (EMD 122347). This is critical for validating assays, confirming prodrug conversion, and interpreting data from the Phase II clinical program [2].

Investigation of L-Amino Acid Oxidase (LAAO)-Mediated Platelet Activation

Employ EMD-132338 as a selective tool to probe the role of αIIbβ3 in LAAO-induced platelet aggregation. This application is particularly relevant for research involving snake venom components, oxidative stress, and novel pathways of thrombosis that are not addressed by standard ADP or collagen agonists [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for EMD-132338

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.